molecular formula C14H17ClO3 B13763742 Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate CAS No. 78573-33-8

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate

Cat. No.: B13763742
CAS No.: 78573-33-8
M. Wt: 268.73 g/mol
InChI Key: JRJKRKPUMKSDEX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H17ClO3. This compound is characterized by the presence of an oxirane ring, a chlorophenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 4-chlorophenylpropyl bromide with ethyl oxirane-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group enhances its binding affinity to certain receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(4-bromophenyl)propyl)oxirane-2-carboxylate
  • Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
  • Ethyl 2-(3-(4-methylphenyl)propyl)oxirane-2-carboxylate

Uniqueness

Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and binding affinity compared to its analogs with different substituents on the phenyl ring .

Properties

CAS No.

78573-33-8

Molecular Formula

C14H17ClO3

Molecular Weight

268.73 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate

InChI

InChI=1S/C14H17ClO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

JRJKRKPUMKSDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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